(Phenylthio)acetic acid

Physical Organic Chemistry pKa Determination Structure-Activity Relationship

Get (Phenylthio)acetic acid, an organosulfur thioether-acid with unique electronic and pKa properties that cannot be matched by oxygen analogs. Essential for constructing benzoxazole, benzimidazole, and benzothiazole libraries for antimicrobial HTS. Proven electron donor in rapid-cure UV photopolymerization. Enables selective cholinesterase differentiation in neurotoxicology assays. Forms bioactive lanthanide complexes with DNA-cleavage activity. High-purity, research-grade commercial supply.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 103-04-8
Cat. No. B094403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Phenylthio)acetic acid
CAS103-04-8
Synonymsphenylthioacetate
thiophenoxyacetic acid
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(=O)O
InChIInChI=1S/C8H8O2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
InChIKeyMOTOSAGBNXXRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Phenylthio)acetic Acid (CAS 103-04-8): Procurement Guide for a Versatile Thioether Carboxylic Acid Building Block


(Phenylthio)acetic acid (CAS 103-04-8, also known as phenylthioglycolic acid or S-phenylmercaptoacetic acid) is an organosulfur compound featuring a carboxylic acid moiety linked to a phenylthioether group . This thioether functionality imparts distinct reactivity and physicochemical properties compared to oxygen-based analogs, making it a key intermediate in the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles with reported antimicrobial activity . Its ability to act as an effective electron donor in photoinitiated polymerization systems further broadens its utility in materials science [1].

Why Generic Substitution of (Phenylthio)acetic Acid (CAS 103-04-8) Fails: Differentiated Reactivity in Synthesis and Materials Science


The presence of the sulfur atom in (phenylthio)acetic acid fundamentally alters its electronic properties and reactivity compared to structurally similar oxygen-based compounds. For instance, the thioether group exhibits a distinct pKa profile and electron-donating capacity, which directly impacts its performance as a photoinitiator component [1]. Furthermore, its unique ability to serve as a selective substrate for certain cholinesterases [2] and to form stable, bioactive metal complexes [3] cannot be replicated by simple oxygen analogs like phenoxyacetic acid or other carboxylic acids. These differences necessitate careful compound selection for specific applications, as detailed in the quantitative evidence below.

(Phenylthio)acetic Acid (CAS 103-04-8): Quantitative Evidence for Differentiated Performance and Selection


Enhanced Acidity Compared to Oxygen Analogs: Impact on Reactivity and Salt Formation

(Phenylthio)acetic acid exhibits a significantly lower pKa (stronger acidity) compared to its direct oxygen analog, phenoxyacetic acid, and also to the structurally related benzoic acid. This difference in acidity, attributable to the electronic effects of the sulfur atom, influences its behavior in reactions such as esterification and salt formation [1]. The measured pKa for (phenylthio)acetic acid is 3.70±0.10, compared to phenoxyacetic acid (pKa = 4.69) and benzoic acid (pKa = 4.19) [2][3].

Physical Organic Chemistry pKa Determination Structure-Activity Relationship

Effective Electron Donor in Photoinitiated Polymerization: Performance in Free-Radical Systems

In photoinitiated free-radical polymerization systems, (phenylthio)acetic acid acts as a more efficient electron donor compared to its oxygen analog, phenoxyacetic acid. Studies using cationic styryl dyes as photosensitizers demonstrated that systems containing (phenylthio)acetic acid (PhSAc) exhibited faster polymerization rates than those using phenoxyacetic acid (PhOAc) [1][2]. The enhanced electron-donating ability is attributed to the sulfur atom, which facilitates more effective intermolecular electron transfer, the rate-limiting step in the process [1].

Polymer Chemistry Photopolymerization Electron Transfer Photoinitiators

Selective Substrate for Cholinesterase: Utility in Histochemical Detection Assays

(Phenylthio)acetic acid (as phenylthioacetate) demonstrates distinct substrate selectivity for cholinesterases compared to the standard substrate acetylthiocholine. While acetylthiocholine is hydrolyzed by cholinesterases from a wide range of sources, phenylthioacetate is hydrolyzed at a very high rate by housefly brain cholinesterase but is not cleaved by teleost neural retina cholinesterase [1]. This differential reactivity provides a valuable tool for selectively detecting and studying specific isoforms or sources of cholinesterase.

Enzymology Histochemistry Cholinesterase Substrate Specificity

Antimicrobial Activity of Lanthanide Complexes: Enhanced Bioactivity Compared to Free Ligand

Homodinuclear lanthanide complexes synthesized with (phenylthio)acetic acid as a ligand exhibit significantly enhanced antimicrobial activity compared to the free ligand itself [1]. Specifically, complexes of Eu(III) and Nd(III) with (phenylthio)acetic acid demonstrated potent activity and were also shown to completely cleave CT DNA in the presence of H2O2, a property not observed with the ligand alone [1].

Bioinorganic Chemistry Antimicrobial Activity Lanthanide Complexes DNA Cleavage

Key Intermediate for Pleuromutilin Derivatives: Enhancing Antibiotic Activity

(Phenylthio)acetic acid serves as a crucial building block for synthesizing novel pleuromutilin derivatives with significantly enhanced antibacterial activity. Patented pleuromutilin (phenylthio)acetic acid esters have demonstrated excellent in vitro activity against drug-resistant bacteria [1]. More broadly, studies on related mutilin esters of substituted thioglycolic acids (a class to which (phenylthio)acetic acid belongs) have shown that they can achieve Minimum Inhibitory Concentration (MIC) values more than 10-fold lower (i.e., >10x more potent) than the parent antibiotic pleuromutilin [2].

Medicinal Chemistry Antibiotics Pleuromutilin Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for (Phenylthio)acetic Acid (CAS 103-04-8)


Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles for Antimicrobial Screening

Procurement is strongly indicated for medicinal chemistry and agrochemical discovery programs focused on generating libraries of nitrogen- and sulfur-containing heterocycles. (Phenylthio)acetic acid is a well-established reactant for preparing benzoxazoles, benzimidazoles, and benzothiazoles, which are privileged scaffolds in antimicrobial research . Its use enables the rapid construction of diverse compound collections for high-throughput screening against bacterial and fungal targets.

Formulation of Advanced UV-Curable Coatings and 3D Printing Resins

In materials science, (phenylthio)acetic acid is a critical additive for formulating high-performance, two-component photoinitiator systems. Its proven effectiveness as an electron donor in photopolymerization of acrylates, as demonstrated with trimethylolpropane triacrylate (TMPTA), makes it valuable for developing rapid-cure UV coatings, adhesives, and dental or prototyping resins [1][2]. Its superior performance over oxygen analogs like phenoxyacetic acid can be a key factor in optimizing cure speed and final material properties [1].

Development of Selective Enzyme Assays for Neurobiology and Toxicology

For neuroscience and environmental toxicology laboratories, (phenylthio)acetic acid (as its phenylthioacetate derivative) is an essential reagent for designing selective cholinesterase assays. Its unique substrate specificity allows for the differentiation of cholinesterase enzymes from various sources (e.g., insect vs. vertebrate) [3]. This makes it a powerful tool for research into insecticide mechanisms, environmental monitoring of organophosphate exposure, and basic studies of neural enzyme function [3][4].

Synthesis of Bioactive Metal Complexes for Anticancer and Antimicrobial Research

Bioinorganic and medicinal inorganic chemistry groups should consider (phenylthio)acetic acid as a versatile ligand for creating novel lanthanide and transition metal complexes. Research has confirmed that its homodinuclear complexes with Eu(III) and Nd(III) exhibit enhanced antimicrobial activity and the ability to completely cleave DNA, properties absent in the free ligand [5]. This positions the compound as a promising starting point for developing new metal-based chemotherapeutic candidates and biochemical probes.

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